molecular formula C16H11N5O B8701196 5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B8701196
M. Wt: 289.29 g/mol
InChI Key: BTTYIUREWBFJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H11N5O and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(5-(Pyrrol-1-yl)pyridin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

3-pyridin-3-yl-5-(5-pyrrol-1-ylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N5O/c1-2-7-21(6-1)14-8-13(10-18-11-14)16-19-15(20-22-16)12-4-3-5-17-9-12/h1-11H

InChI Key

BTTYIUREWBFJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CN=CC(=C2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(1H-pyrrol-1-yl)nicotinic acid (Maybridge, 188 mg, 1.00 mmol) in dimethylformamide (anhydrous, 5 mL) was added N-(3-methylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (Aldrich, 192 mg, 1.00 mmol) and 1-hydroxybenzotriazole (HOBT) hydrate (Fluka, 153 mg, 1.00 mmol). The mixture was stirred at ambient temperature for 20 minutes. N′-Hydroxynicotinimidamide (137 mg, 1.0 mmol) was added and the mixture was stirred for 6-10 hours, and then warmed to 140° C. for 2-4 hours. The reaction was cooled to ambient temperature and triturated with water (10 mL). The precipitate was filtered and dried under vacuum to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 6.34-6.44 (m, 2 H), 7.60-7.82 (m, 3 H), 8.50 (dt, J=8.1, 1.9 Hz, 1H), 8.71 (dd, J=2.5, 1.9 Hz, 1 H), 8.84 (dd, J=4.6, 1.5 Hz, 1 H), 9.21 (d, J=1.7 Hz, 1 H), 9.26 (d, J=2.4 Hz, 1 H), 9.31 (d, J=1.7 Hz, 1 H) ppm; MS (DCI/NH3) m/z 290 (M+H)+.
Quantity
188 mg
Type
reactant
Reaction Step One
Name
N-(3-methylaminopropyl)-N′-ethylcarbodiimide hydrochloride
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two

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